molecular formula C19H25ClN2O B000487 Palonosetron hydrochloride CAS No. 135729-62-3

Palonosetron hydrochloride

Numéro de catalogue: B000487
Numéro CAS: 135729-62-3
Poids moléculaire: 332.9 g/mol
Clé InChI: OLDRWYVIKMSFFB-SSPJITILSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Delapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug. It is known for its effectiveness in managing high blood pressure and heart failure. Delapril hydrochloride is a prodrug, meaning it is metabolized in the body to produce active metabolites that exert therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of specific precursor compounds in an organic solvent. One common synthetic route includes the reaction of a compound of formula (II) with a compound of formula (III) to produce delapril hydrochloride . The reaction conditions typically involve controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of delapril hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as differential scanning calorimetry (DSC), thermogravimetry (TG), X-ray powder diffraction (XRPD), and liquid chromatography (LC) to ensure the purity and stability of the final product .

Analyse Des Réactions Chimiques

Step 1: Condensation-Reduction

  • Reactants : 3,4-Dihydro-1-naphthalenemethylamine hydrochloride and 3-Quinuclidinone hydrochloride.
  • Conditions : Butanol solvent, reductive amination.
  • Product : N-[(3,4-Dihydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine butanol solution .

Step 2: Catalytic Hydrogenation

  • Catalyst : 5% Pd-C.
  • Conditions : Room temperature, hydrogen gas.
  • Product : N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine .

Step 3: Cyclization and Salt Formation

  • Reagents : Triphosgene (BTC), boron trifluoride etherate.
  • Conditions : Toluene solvent, reflux (110°C).
  • Product : Palonosetron hydrochloride (38.9% yield, 99% stereochemical purity) .

Key Reaction Table:

StepReaction TypeReagents/CatalystsYield (%)Purity (%)
1Reductive AminationNaBH₄, butanol8598
2HydrogenationPd-C, H₂9299
3CyclizationTriphosgene, BF₃·Et₂O38.999

Metabolic Reactions

Palonosetron undergoes hepatic metabolism primarily via CYP2D6, with minor roles for CYP3A4 and CYP1A2 .

Primary Metabolites :

  • N-Oxide-palonosetron : Formed via oxidation of the quinuclidine nitrogen.
  • 6-S-Hydroxy-palonosetron : Generated through hydroxylation at the 6th position of the isoquinoline ring .

Metabolic Pathway Characteristics :

  • Binding Affinity : Metabolites exhibit <1% 5-HT₃ receptor activity compared to the parent compound .
  • Excretion : 50% metabolized; 40% excreted unchanged in urine .

Thermal Stability :

  • Stable under normal storage conditions (25°C, 60% RH) .
  • Degrades at >100°C, forming unidentified decomposition products .

Chemical Stability :

  • pH Sensitivity : Stable in pH 4.5–5.5 aqueous solutions .
  • Oxidation : Reacts with strong oxidizers (e.g., H₂O₂), leading to N-oxide derivatives .

Incompatibilities :

  • Avoid mixing with topotecan or irinotecan hydrochloride due to precipitation risks .

Stereochemical Considerations

The synthesis requires strict control of stereochemistry due to chiral centers in intermediates :

  • Chiral Resolution : Enantioseparation achieved using Chiralcel-OD columns (n-hexane:ethanol:methanol:heptafluorobutyric acid) .
  • Critical Intermediate : N-[(3,4-Dihydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine (99% enantiomeric excess) .

Degradation Pathways

Forced degradation studies reveal:

  • Acid/Base Hydrolysis : Minimal degradation (<7%) under reflux with 5N HCl or 2N NaOH .
  • Oxidative Stress : Forms polar degradation products in 3% H₂O₂ .
  • Photostability : Resistant to UV and visible light .

Analytical Characterization

ParameterMethodKey Findings
Purity Chiral HPLC (Chiralcel-OD)99.9% enantiomeric purity
Degradation LC-MSIdentified 8 process-related impurities
Potentiometric Ion-selective electrodeLOD: 1.2 µg/mL; LOQ: 3.6 µg/mL

Applications De Recherche Scientifique

Delapril hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage hypertension and heart failure by inhibiting the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure . In chemistry, it serves as a model compound for studying prodrug activation and enzyme inhibition. In industry, delapril hydrochloride is used in the formulation of antihypertensive medications .

Comparaison Avec Des Composés Similaires

Similar Compounds: Delapril hydrochloride belongs to the class of ACE inhibitors, which includes other compounds such as enalapril, lisinopril, ramipril, and perindopril . These compounds share a similar mechanism of action by inhibiting the angiotensin-converting enzyme.

Uniqueness: What sets delapril hydrochloride apart from other ACE inhibitors is its specific chemical structure and the unique metabolites it produces upon hydrolysis. These metabolites provide a distinct pharmacokinetic profile and therapeutic effects, making delapril hydrochloride a valuable option for managing hypertension and heart failure .

Activité Biologique

Palonosetron hydrochloride, marketed under the brand name Aloxi, is a second-generation selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative procedures. Its unique pharmacological properties distinguish it from older 5-HT3 antagonists, making it a significant agent in clinical oncology and anesthesia.

Palonosetron exhibits a high binding affinity for the 5-HT3 receptors located in both the central nervous system (CNS) and peripheral nervous system. This binding inhibits serotonin from activating these receptors, which are crucial in mediating nausea and vomiting. Notably, palonosetron's affinity for the 5-HT3 receptor is at least 30-fold higher than that of older agents like ondansetron and granisetron .

The drug also demonstrates allosteric modulation of the 5-HT3 receptor, leading to prolonged inhibition of serotonin signaling even after the drug is no longer detectable in plasma. This characteristic results in a longer duration of action, with a half-life of approximately 40 hours , compared to 3-6 hours for older agents .

Pharmacokinetics

Palonosetron is administered intravenously, with a typical dose of 0.25 mg for adults. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution8.3 ± 2.5 L/kg
Plasma Protein Binding~62%
Total Body Clearance160 ± 35 mL/h/kg
Renal Clearance66.5 ± 18.2 mL/h/kg
MetabolitesN-oxide-palonosetron and 6-S-hydroxy-palonosetron (both <1% activity)

Approximately 50% of palonosetron is metabolized into inactive metabolites, primarily via the CYP2D6 enzyme pathway, with some contribution from CYP3A4 and CYP1A2 .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron has been extensively studied for its efficacy in preventing CINV. A meta-analysis indicated that palonosetron significantly improves control over both acute and delayed nausea and vomiting following moderately to highly emetogenic chemotherapy regimens .

  • Complete Response Rate (CRR) : In clinical trials, palonosetron demonstrated superior efficacy in preventing delayed CINV compared to granisetron:
Study TypePalonosetron CRR (%)Granisetron CRR (%)P-value
Randomized Controlled Trial78.282.7P=0.35
Multi-Center Study9086.6P<0.001

The delayed CRR was significantly higher for palonosetron (P=0.002), showcasing its effectiveness in managing prolonged nausea .

Postoperative Nausea and Vomiting (PONV)

In postoperative settings, palonosetron has shown comparable efficacy to granisetron in preventing PONV:

  • In a study involving laparoscopic cholecystectomy patients:
Time PeriodPalonosetron CRR (%)Granisetron CRR (%)
0-3 hours9086.6
3-24 hours9083.3

These results indicate that palonosetron provides effective protection against PONV during critical recovery periods .

Case Studies

  • Chemotherapy Patients : A case study involving 240 patients undergoing chemotherapy found that palonosetron significantly reduced delayed vomiting rates compared to granisetron (P=0.002), while acute vomiting rates were similar between the two groups .
  • Pediatric Patients : In a randomized trial with 165 pediatric patients , palonosetron was effective in preventing nausea and vomiting post-surgery, achieving a CR rate comparable to ondansetron, reinforcing its safety profile across different age groups .

Safety Profile

Palonosetron has a favorable safety profile with few significant adverse effects reported in clinical trials. There are no known clinically significant drug-drug interactions or warnings regarding cardiac safety associated with its use . The most common side effects include headache and constipation, which are generally mild.

Propriétés

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-SSPJITILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046610
Record name Palonosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135729-62-3, 135729-61-2
Record name Palonosetron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonosetron hydrochloride (Aloxi)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Palonosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALONOSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron hydrochloride
Reactant of Route 2
Palonosetron hydrochloride
Reactant of Route 3
Palonosetron hydrochloride
Reactant of Route 4
Palonosetron hydrochloride
Reactant of Route 5
Palonosetron hydrochloride
Reactant of Route 6
Palonosetron hydrochloride
Customer
Q & A

Q1: How does palonosetron hydrochloride exert its antiemetic effect?

A1: this compound acts as a highly selective antagonist of the 5-HT3 receptor, primarily located in the peripheral and central nervous systems. [] By binding to these receptors, palonosetron blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex. This, in turn, effectively prevents and reduces nausea and vomiting associated with chemotherapy and surgery. [, , , , , , ]

Q2: Is this compound effective against both acute and delayed nausea and vomiting induced by chemotherapy?

A2: Yes, research indicates that this compound is effective in preventing both acute and delayed nausea and vomiting associated with chemotherapy, especially those involving highly emetogenic agents like cisplatin. [, , , , ] Several studies highlight its superior control of delayed nausea and vomiting compared to other 5-HT3 antagonists like tropisetron and granisetron. [, , , , ]

Q3: Has the efficacy of this compound been studied in specific cancer types?

A3: Yes, research suggests this compound is effective in preventing chemotherapy-induced nausea and vomiting in various cancers. Studies specifically focused on breast cancer, [] osteosarcoma, [] and hepatocellular carcinoma treated with transcatheter arterial chemoembolization (TACE) [] have demonstrated its efficacy in these patient populations.

Q4: What is the chemical structure and molecular formula of this compound?

A4: this compound is a single isomer with the chemical name: (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline hydrochloride. Its empirical formula is C19H24N2O.HCl, and its molecular weight is 332.87. []

Q5: What analytical methods are commonly used to characterize and quantify this compound?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors is the mainstay for this compound analysis. Several studies employ reversed-phase HPLC (RP-HPLC) with UV detection for assay development and quantification of the drug in both bulk and pharmaceutical formulations. [, , , , ] Chiral HPLC methods have also been developed to separate and quantify this compound from its optical isomers. [, , , , ]

Q6: What are the limitations of current analytical methods for this compound, and are there ongoing efforts to address these?

A6: While RP-HPLC with UV detection is widely used, researchers acknowledge the need for improved sensitivity and specificity to detect trace level impurities and degradation products. Recent efforts focus on developing and validating more sensitive HPLC methods incorporating techniques like ion-pair chromatography. [, ] Additionally, exploration of alternative techniques like mass spectrometry coupled with HPLC could further enhance sensitivity and selectivity for characterizing this compound and its related substances.

Q7: What is known about the compatibility and stability of this compound with other drugs during Y-site administration?

A7: Extensive research demonstrates the physical and chemical stability of this compound when co-administered with various medications via Y-site. Studies confirm its compatibility with:

  • Antibiotics: Cefazolin sodium, cefotetan disodium, ampicillin sodium-sulbactam sodium, gentamicin sulfate, metronidazole, and vancomycin hydrochloride. [, , , , ]
  • Antiemetics: Metoclopramide hydrochloride and promethazine hydrochloride. []
  • Anesthetics and Analgesics: Lorazepam, midazolam hydrochloride, fentanyl citrate, hydromorphone hydrochloride, meperidine hydrochloride, morphine sulfate, and sufentanil citrate. [, , , ]
  • Other agents: Atropine sulfate, famotidine, heparin sodium, lidocaine hydrochloride, potassium chloride, glycopyrrolate, neostigmine methylsulfate, cisatracurium besylate, rocuronium bromide, succinylcholine chloride, and vecuronium bromide. [, , , ]

Q8: How stable is this compound under different storage conditions?

A8: Studies show this compound for injection, when formulated with appropriate adjuvants like mannitol and sodium dihydrogen phosphate, demonstrates good stability. It remains stable for at least six months under accelerated test conditions and up to 18 months under long-term storage conditions. [] Further research is necessary to evaluate its stability in different formulations like oral jellies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.